molecular formula C22H28N6O B2773603 N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide CAS No. 1021061-19-7

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide

Cat. No.: B2773603
CAS No.: 1021061-19-7
M. Wt: 392.507
InChI Key: OGJFPFBBZGTIIM-UHFFFAOYSA-N
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Description

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide is a complex organic molecule featuring a pyrazolopyrimidine core, an azepane ring, and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide typically involves multi-step organic synthesis techniques:

  • Formation of the Pyrazolopyrimidine Core: : This step includes the cyclization of appropriate starting materials to form the pyrazolopyrimidine structure under controlled conditions, often using solvents like DMF (dimethylformamide) and catalysts like Pd/C (palladium on carbon).

  • Incorporation of the Azepane Ring: : Introducing the azepane ring involves nucleophilic substitution or cycloaddition reactions, frequently facilitated by bases like NaH (sodium hydride) in polar aprotic solvents.

  • Attachment of the Benzamide Moiety: : This final step includes the acylation of the amine group with 3,5-dimethylbenzoyl chloride, commonly carried out in the presence of a base such as triethylamine to neutralize the formed hydrochloric acid.

Industrial Production Methods

Industrial production may utilize optimized versions of the above synthetic routes. Reaction scalability, cost-effectiveness, and safety are crucial considerations. Often, continuous flow reactors and automated synthesis platforms are employed for large-scale production to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative cleavage of the azepane ring under strong oxidizing conditions.

  • Reduction: : It is reducible at the benzamide moiety to potentially yield an amine derivative.

  • Substitution: : Nucleophilic substitutions at the pyrazolopyrimidine core or the azepane ring are possible with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) in an acidic medium.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) in dry ether.

  • Substitution: : Sodium methoxide (NaOMe) in methanol for methanolysis reactions.

Major Products Formed

  • Oxidation: : Cleavage products with smaller molecular fragments.

  • Reduction: : Amine derivatives.

  • Substitution: : Substituted pyrazolopyrimidine derivatives with new functional groups attached.

Scientific Research Applications

Chemistry

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide serves as a building block for synthesizing novel heterocyclic compounds, due to its functional group versatility and stability.

Biology

The compound is explored for its potential as a bioactive molecule, including anti-cancer, anti-inflammatory, and antimicrobial properties. Its interaction with biological targets is under active investigation.

Medicine

In pharmaceutical research, the compound shows promise in drug development due to its ability to interact with specific molecular targets, influencing pathways involved in disease states.

Industry

Its structural features make it a candidate for material science applications, including the development of functional materials with specific electronic or photonic properties.

Mechanism of Action

The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the action of certain kinases involved in cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide: : Similar structure with a piperidine ring instead of an azepane.

  • N-(2-(4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide: : Contains a morpholine ring.

  • N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide: : Features a pyrrolidine ring.

Uniqueness

The presence of an azepane ring in N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide distinguishes it from similar compounds, potentially leading to unique biological activities and improved pharmacokinetic properties.

Biological Activity

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide is a complex organic compound that has drawn attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes an azepan ring and a pyrazolo[3,4-d]pyrimidine core. These structural elements enhance its ability to interact with various biological targets. The molecular formula is C16H22N6C_{16}H_{22}N_{6}, and it has a molecular weight of 306.39 g/mol .

The biological activity of this compound involves modulation of kinase activity. Kinases are crucial for cell signaling and regulation, playing significant roles in processes such as cell division and metabolism. This compound may inhibit specific kinases implicated in cancer and inflammatory diseases .

Key Mechanisms:

  • Kinase Inhibition : Similar compounds have been reported to inhibit kinases like Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2), which are associated with inflammatory responses and neurodegenerative diseases .
  • Autophagy Modulation : Some studies suggest that related compounds can disrupt autophagic flux by interfering with mTORC1 signaling pathways, leading to increased autophagy and reduced cell proliferation .

In Vitro Studies

Research indicates that this compound exhibits promising antiproliferative effects against various cancer cell lines. For instance, preliminary structure-activity relationship (SAR) studies have shown submicromolar antiproliferative activity in pancreatic cancer cells (MIA PaCa-2) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
AMIA PaCa-2<0.5mTORC1 inhibition
BU9370.8Caspase activation
CMCF-70.6Autophagy modulation

Case Studies

Several studies have focused on the biological evaluation of related compounds to ascertain their efficacy against cancer:

  • Inhibition of mTORC1 : A study showed that compounds similar to this compound significantly reduced mTORC1 activity and induced autophagy in cancer cells .
  • Caspase Activation : Another investigation revealed that structurally analogous compounds activated procaspase-3 to caspase-3 in U937 cells, suggesting a mechanism for inducing apoptosis in cancer cells .

Properties

IUPAC Name

N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O/c1-16-11-17(2)13-18(12-16)22(29)23-7-10-28-21-19(14-26-28)20(24-15-25-21)27-8-5-3-4-6-9-27/h11-15H,3-10H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJFPFBBZGTIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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